2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide is a complex organic compound characterized by a unique molecular structure that includes various functional groups. The compound has garnered attention for its potential applications across multiple scientific fields, including medicinal chemistry and organic synthesis.
This compound falls under the category of benzamides due to its structural features, which include a benzene ring connected to an amide group. It also contains a chloro group, a methoxy group, an oxopiperidinyl moiety, and a nitro group, making it a complex molecule with diverse chemical properties.
The synthesis of 2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide typically involves multiple synthetic steps that can be broadly categorized as follows:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular formula for 2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide is , with a molecular weight of approximately 403.8163 g/mol. The structure features:
The compound's structural representation can be depicted using SMILES notation: COc1cc(ccc1N1CCCCC1=O)NC(=O)c1ccc(cc1Cl)[N+](=O)[O-]
.
2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions:
These reactions are typically facilitated by specific reagents under controlled conditions to optimize yield and selectivity.
The mechanism of action for 2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide is primarily related to its interactions at the molecular level:
While specific physical properties such as density and boiling point are not widely reported for this compound, it is generally expected to exhibit properties typical of organic compounds with similar structures.
The chemical properties include:
These properties make it suitable for various applications in research and industry .
2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide has numerous scientific uses:
This compound represents a significant area of interest within the fields of synthetic organic chemistry and medicinal research due to its diverse functionalities and potential applications.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: